CID 168006838
Description
No specific data on "CID 168006838" was identified in the provided evidence. PubChem Compound Identifiers (CIDs) are unique numerical codes assigned to chemical substances in the PubChem database. For example, oscillatoxin derivatives such as oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389) are structurally complex marine toxins .
Properties
Molecular Formula |
C5H8NaO5 |
|---|---|
Molecular Weight |
176.07 g/mol |
InChI |
InChI=1S/C5H8O5.Na/c6-3(5(9)10)1-2-4(7)8;/h3,6H,1-2H2,(H,7,8)(H,9,10);/i1+1,2+1,3+1,4+1,5+1; |
InChI Key |
BSQWVXVOUGONKH-JFGXUQBHSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)O)[13CH]([13C](=O)O)O.[Na] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)O.[Na] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 168006838 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 168006838 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: It may be used in the development of new pharmaceuticals or therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data on CID 168006838 is unavailable, general methodologies for comparing compounds can be inferred from the evidence:
Structural and Functional Analysis
- Molecular Weight and Formula: Similar compounds are often compared based on molecular weight and formula. For instance, CAS 899809-61-1 (CID 57892468) has a molecular weight of 265.31 (C₁₇H₁₅NO₂), while CAS 1761-61-1 (CID 72863) has a molecular weight of 201.02 (C₇H₅BrO₂) . Differences in molecular weight influence solubility, bioavailability, and reactivity.
- Functional Groups : Structural analogs like oscillatoxin derivatives share core scaffolds but differ in substituents (e.g., methyl groups or hydroxylations), altering toxicity and biological activity .
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : For CAS 899809-61-1, solubility ranges from 0.019–0.0849 mg/mL, classified as "soluble" to "moderately soluble." This contrasts with CAS 1761-61-1, which has higher solubility (0.687 mg/mL) due to its smaller size and bromine substituent .
- Hazard Profiles : Similar compounds may share hazard classifications. For example, both CAS 899809-61-1 and CAS 1761-61-1 carry warnings for skin/eye irritation (H315, H319) and toxicity (H302, H335) .
Limitations and Recommendations
- Data Gap : The absence of this compound in the evidence necessitates further investigation via PubChem, SciFinder, or experimental studies.
- Typographical Verification : Confirm the CID’s accuracy, as similar identifiers (e.g., CID 156582093 for oscillatoxin E) exist in marine toxin research .
- Comparative Frameworks : Use methodologies from existing studies, such as LC-ESI-MS for structural elucidation or computational modeling for property prediction .
Proposed Data Table for Future Analysis
Q & A
Basic Research Questions
Q. How can I formulate a precise and measurable research question for studying CID 168006838?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., synthesis pathways, biological activity, or structural analogs). Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure your question . Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance . For example:
- "How does the stereochemistry of this compound influence its binding affinity to [specific receptor] compared to its enantiomer?"
Q. What experimental design strategies ensure reproducibility in synthesizing this compound?
- Methodological Answer : Follow IUPAC guidelines for reporting synthetic procedures. Include:
- Detailed reaction conditions (temperature, solvent purity, catalyst loading).
- Characterization data (NMR, HPLC, XRD) for intermediate and final compounds .
- Validation of purity thresholds (e.g., ≥95% by LC-MS).
Q. How to conduct a systematic literature review on this compound’s pharmacological properties?
- Methodological Answer :
- Step 1 : Use databases (PubMed, SciFinder) with search terms: "this compound" + "pharmacokinetics," "toxicity," "mechanism of action."
- Step 2 : Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025, in vivo/in vitro data).
- Step 3 : Extract data into a comparative table (e.g., IC₅₀ across cell lines, species-specific bioavailability) .
- Use tools like PRISMA flowcharts to document screening processes and reduce bias .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Apply Principal Contradiction Analysis :
- Identify conflicting studies (e.g., divergent IC₅₀ values in cancer vs. normal cells).
- Determine the principal aspect driving discrepancies (e.g., assay conditions, cell line genetic variability).
- Validate hypotheses via dose-response curves under standardized protocols (pH, serum concentration) .
Q. What advanced computational methods predict this compound’s interaction with novel targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over ≥100 ns to assess stability .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in binding pockets to prioritize targets .
- Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
Q. How to design a mixed-methods study integrating this compound’s biochemical and behavioral effects?
- Methodological Answer :
- Quantitative : Measure biomarkers (e.g., enzyme inhibition, cytokine levels) using ELISA or mass spectrometry .
- Qualitative : Conduct thematic analysis of observational data (e.g., animal behavior in neuropharmacology studies) .
- Use triangulation to reconcile datasets (e.g., correlate biochemical changes with behavioral outcomes) .
Methodological Frameworks
Key Considerations for Data Reporting
- Reproducibility : Document all experimental parameters (e.g., batch numbers, instrument calibration) .
- Ethics : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .
- Interdisciplinary Collaboration : Engage computational chemists, pharmacologists, and statisticians to validate hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
